Human TSHR Antagonist Potency: CAS 361479-46-1 vs. Closest Structural Analogs
CAS 361479-46-1 exhibits antagonist activity at human TSHR with an IC50 of 82 nM in a cAMP reduction assay using HEK293 cells expressing recombinant human TSHR [1]. In contrast, the 3-methoxy analog (CAS 324538-65-0) has been screened in multiple bioassays including HCMV UL50 inhibition and GPR151 activation, with no documented TSHR activity . The unsubstituted benzamide analog (CAS 104208-19-7) lacks the 2,5-dioxopyrrolidin-1-yl moiety entirely and has no TSHR-related bioactivity data reported in public databases, consistent with the structural requirement of this moiety for TSHR engagement . This provides a functional differentiation grounded in the presence versus absence of TSHR antagonist activity—a binary distinction with direct relevance to target-based screening and procurement decisions.
| Evidence Dimension | Human TSHR antagonist activity (IC50, cAMP reduction assay) |
|---|---|
| Target Compound Data | IC50 = 82 nM (CAS 361479-46-1) |
| Comparator Or Baseline | CAS 324538-65-0: No TSHR activity documented; CAS 104208-19-7: No TSHR activity documented |
| Quantified Difference | Target compound has measurable TSHR antagonist activity (IC50 = 82 nM); comparators show no detectable TSHR engagement in available public datasets |
| Conditions | Human TSHR expressed in HEK293 cells; Eu-cAMP tracer-based TR-FRET assay; 2 h incubation [1] |
Why This Matters
For researchers procuring a TSHR antagonist tool compound, CAS 361479-46-1 provides documented target engagement, whereas the closest commercially available structural analogs lack evidence of TSHR activity and would be unsuitable surrogates.
- [1] BindingDB. Entry BDBM50614116 (CHEMBL5285143). Human TSHR IC50 = 82 nM. Assay: Antagonist activity at human TSHR expressed in HEK293 cells assessed as reduction in cAMP production, Eu-cAMP tracer-based TR-FRET, 2 h incubation. View Source
